
N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chloropyridine moiety and a diphenylpropyl group attached to the oxalamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is synthesized through chlorination of pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Preparation of the Diphenylpropylamine Intermediate: 3,3-diphenylpropylamine is synthesized by the reduction of 3,3-diphenylpropionitrile using hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The final step involves the coupling of 5-chloropyridine and 3,3-diphenylpropylamine with oxalyl chloride (COCl)2 to form the desired oxalamide compound. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxalamide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxalamide derivatives with additional functional groups.
Reduction: Reduced oxalamide compounds with altered functional groups.
Substitution: Substituted oxalamide derivatives with various nucleophiles attached to the chloropyridine ring.
科学研究应用
N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, leading to inhibition or modulation of its activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
相似化合物的比较
Similar Compounds
N1-(5-bromopyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide: Similar structure with a bromine atom instead of chlorine.
N1-(5-fluoropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide: Similar structure with a fluorine atom instead of chlorine.
N1-(5-methylpyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide is unique due to the presence of the chlorine atom on the pyridine ring, which influences its reactivity and binding properties. This compound exhibits distinct chemical and biological activities compared to its analogs, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-18-11-12-20(25-15-18)26-22(28)21(27)24-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H,24,27)(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCYYTCDRRAVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418581.png)
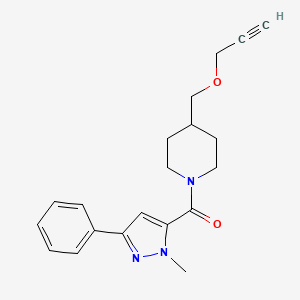
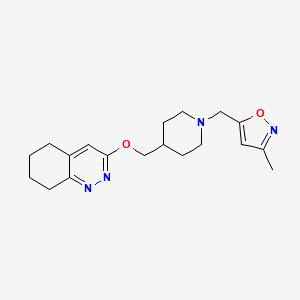
![3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine](/img/structure/B2418585.png)
![Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2418586.png)
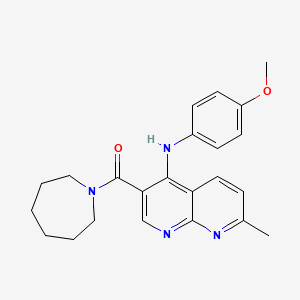
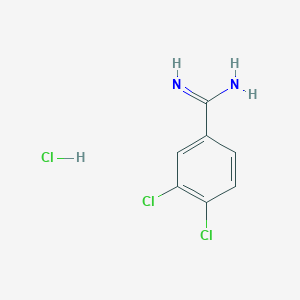
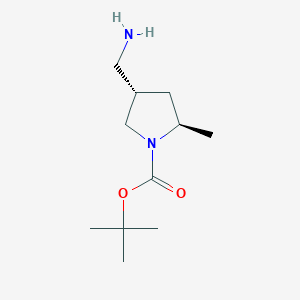
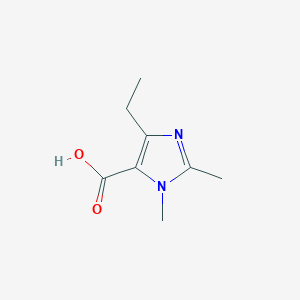
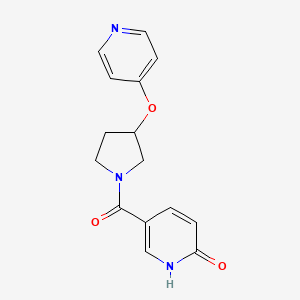
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418598.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2418599.png)
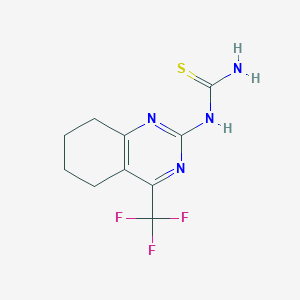
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone](/img/structure/B2418601.png)
